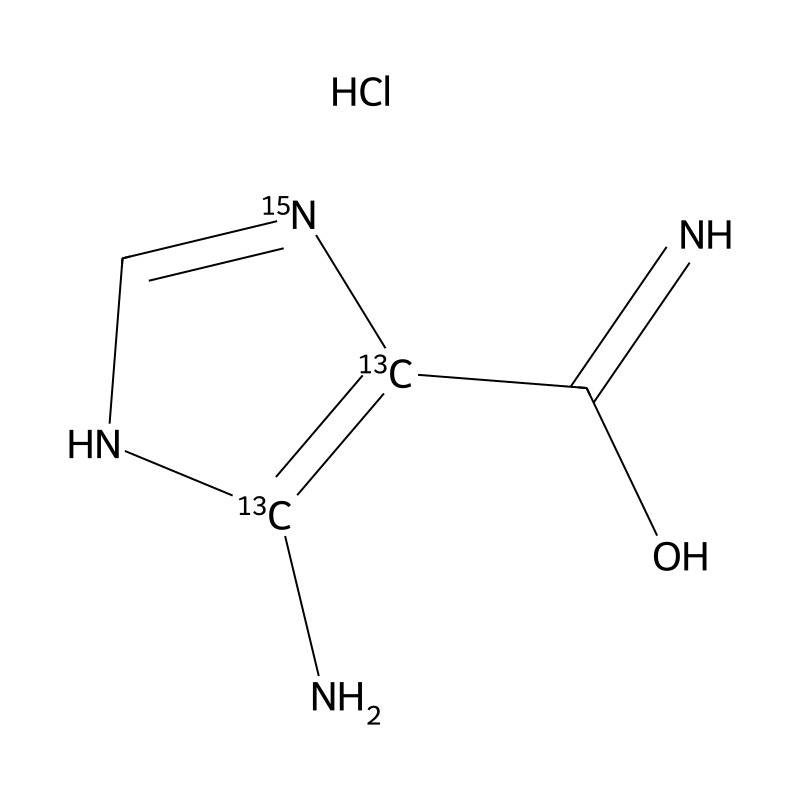

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Metabolic Labeling Studies:

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (AICA-d2,15N) is a stable isotope-labeled analogue of AICA riboside, a crucial intermediate in purine biosynthesis. Stable isotope labeling involves replacing specific atoms in a molecule with heavier isotopes, such as 13C and 15N in this case. This allows researchers to track the molecule's fate and metabolism within a biological system using techniques like mass spectrometry .

AICA-d2,15N is particularly valuable in tracing the metabolic pathways of AICA riboside. By incorporating this labeled version into cells or organisms, scientists can identify and quantify AICA riboside and its metabolites in complex biological samples. This information provides insights into purine metabolism, which is essential for various cellular functions, including DNA and RNA synthesis .

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound, primarily used in biochemical and pharmaceutical research. Its molecular formula is C4H6ClN4O, with a molecular weight of approximately 161.57 g/mol. The compound features two isotopic labels: carbon-13 and nitrogen-15, which enhance its utility in metabolic studies and tracer experiments. It appears as a hygroscopic solid, typically stored under inert conditions to maintain stability.

- AICAR-13C2,15N acts as a metabolic tracer. When introduced into a cell, it incorporates into cellular processes involving AICAR. By tracking the position of the 13C and 15N isotopes using mass spectrometry, researchers can understand how the cell utilizes AICAR [].

- Unlabeled AICAR activates AMPK, a protein kinase that regulates cellular energy metabolism. AMPK activation promotes processes like fatty acid oxidation and glucose uptake while inhibiting processes like protein and cholesterol synthesis [].

- Information on specific safety hazards associated with AICAR-13C2,15N is limited due to its use in research and likely small quantities.

- However, general safety precautions for handling research chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats [].

The chemical behavior of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt can be characterized by its reactivity as an amine and a carboxamide. Key reactions include:

- Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

- Condensation Reactions: It can participate in condensation reactions to form larger biomolecules.

- Decomposition: Upon heating (decomposing at temperatures between 235°C and 240°C), the compound may break down into simpler nitrogenous compounds .

5-Aminoimidazole-4-carboxamide derivatives are known for their roles in cellular metabolism, particularly in the synthesis of purines. The compound has been studied for its potential effects on:

- Cell Proliferation: It may influence pathways related to cell growth and differentiation.

- Metabolic Tracing: The stable isotopes allow researchers to trace metabolic pathways involving amino acids and nucleotides.

The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt typically involves:

- Starting Materials: Utilizing imidazole derivatives and labeled reagents.

- Reagents: Common reagents include acetic anhydride or other acylating agents.

- Reaction Conditions: Controlled temperature and pH are crucial for successful synthesis.

The detailed synthetic route may vary depending on the specific application and desired purity level.

This compound has several applications in research:

- Metabolic Studies: Its isotopic labeling makes it ideal for tracing metabolic pathways in living organisms.

- Biochemical Research: It serves as a reference standard in proteomics and other biochemical assays.

- Drug Development: Investigating the pharmacokinetics of potential therapeutic agents .

Interaction studies involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt focus on how it interacts with various biological molecules:

- Enzyme Interactions: Investigating its role as an inhibitor or substrate for enzymes involved in nucleotide metabolism.

- Cellular Uptake: Understanding how the compound is absorbed by cells can provide insights into its bioavailability and efficacy.

These studies help elucidate its mechanism of action within biological systems.

Several compounds share structural or functional similarities with 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Aminoimidazole-4-carboxamide | C4H6N4O | Non-labeled version used for general applications |

| 5-Aminoimidazole | C3H4N4 | Simpler structure, lacks carboxamide functionality |

| Imidazole | C3H4N2 | Basic structure without amino or carboxamide groups |

Uniqueness

The unique aspect of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt lies in its stable isotope labeling, which allows for precise tracking in metabolic studies, distinguishing it from non-labeled counterparts that lack this capability .

Core Molecular Architecture

The compound features an imidazole ring substituted with an amino group at position 5 and a carboxamide group at position 4. The hydrochloride salt enhances solubility and stability under physiological conditions. Its molecular formula is 13C2C2H7Cl15NN3O, with a molecular weight of 165.56 g/mol.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | 13C2C2H7Cl15NN3O |

| Molecular Weight | 165.56 g/mol |

| Parent Compound | 5-Aminoimidazole-4-carboxamide |

| Isotopic Purity | >90% (may contain ≤1.5% d0) |

| CAS Number | 1246816-45-4 |

The imidazole ring’s planar structure facilitates hydrogen bonding and π-π interactions, critical for its role in nucleotide biosynthesis.

Spectroscopic Characterization

- NMR: 13C-labeled carbons exhibit distinct chemical shifts at δ 120–130 ppm (imidazole C4/C5) and δ 165 ppm (carboxamide carbonyl). 15N labeling enhances signal resolution for nitrogen atoms at positions 1 and 3 of the imidazole ring.

- MS: High-resolution MS shows a characteristic [M+H]+ ion at m/z 165.56, with isotopic peaks separated by 1 Da due to 13C and 15N incorporation.

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt represents a strategically isotope-labeled derivative of the naturally occurring purine biosynthesis intermediate [1]. The compound possesses the molecular formula C4H7ClN4O, wherein two carbon-13 atoms and one nitrogen-15 atom replace their naturally abundant counterparts [1] [2]. This isotopic substitution pattern creates a unique analytical signature that distinguishes the labeled compound from its unlabeled counterpart.

| Parameter | 5-Aminoimidazole-4-carboxamide-13C2,15N HCl Salt | Unlabeled 5-Aminoimidazole-4-carboxamide HCl |

|---|---|---|

| Molecular Formula | C4H7ClN4O (with 13C2 and 15N labels) | C4H7ClN4O |

| Exact Molecular Weight | 165.56 g/mol | 162.58 g/mol |

| Monoisotopic Mass | 164.5518 g/mol (calculated) | 161.5518 g/mol (calculated) |

| Average Molecular Weight | 165.556 g/mol | 162.58 g/mol |

| Isotopic Composition | 2 × 13C atoms, 1 × 15N atom | Natural isotope distribution |

| Mass Increase from Isotopic Labeling | +3.003 Da (2 × 13C) + +0.997 Da (1 × 15N) | 0 Da (reference) |

| CAS Number | 1246816-45-4 | 72-40-2 |

The molecular weight increase of approximately 4.0 Daltons results from the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope [1] [5]. This mass shift is precisely predictable and serves as a fundamental parameter for mass spectrometric identification and quantification studies [33] [34]. The isotopic labeling strategy specifically targets the imidazole ring structure, with carbon-13 incorporation at positions 4 and 5, and nitrogen-15 substitution at position 1 of the imidazole ring [1] [6].

Physicochemical Characteristics

The isotope-labeled compound exhibits distinct physicochemical properties that reflect both its chemical structure and isotopic composition [2] [6]. These characteristics are essential for understanding the compound's behavior in various analytical and research applications.

| Property | Value/Description | Reference Unlabeled Compound |

|---|---|---|

| Physical State | Solid | Solid |

| Appearance | Light brown to dark brown solid | White to off-white crystalline powder |

| Solubility (DMSO) | Slightly soluble | Soluble |

| Solubility (Methanol) | Slightly soluble (heated) | Not specified |

| Solubility (Water) | Slightly soluble | Soluble |

| Hygroscopicity | Very hygroscopic | Hygroscopic |

| Melting Point | Not specified for labeled compound | 164-170°C (unlabeled AICA) |

| Density | Not specified for labeled compound | 1.538 g/cm³ (unlabeled AICA) |

| Storage Temperature | -20°C under inert atmosphere | -20°C |

| Stability | Stable under recommended conditions | Stable under recommended conditions |

| Chemical Purity | ≥95% (may contain up to 1.5% d0) | >95% by HPLC |

The compound demonstrates pronounced hygroscopic properties, requiring careful moisture exclusion during storage and handling [2] [28]. The slight reduction in solubility compared to the unlabeled compound may be attributed to the isotopic substitution effects on intermolecular interactions [2] [6]. The darker coloration observed in the labeled compound suggests potential differences in crystal structure or the presence of trace impurities related to the isotopic labeling process [2].

Spectroscopic Profile and Isotopic Identification

The spectroscopic characteristics of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are fundamentally defined by the presence of isotopic labels that create distinctive analytical signatures [16] [17]. These signatures enable precise identification and quantification in complex analytical matrices.

| Analytical Method | Data/Information |

|---|---|

| IUPAC Name | 4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |

| InChI | InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1 |

| InChIKey | MXCUYSMIELHIQL-UJQHOCGYSA-N |

| SMILES | C1=N13CN.Cl |

| 13C NMR Expected Shifts | C4 carbon shifted due to 13C labeling |

| 15N NMR Expected Shifts | N1 and N3 positions affected by 15N incorporation |

| Mass Spectrometry | M+3 peak pattern distinctive |

| Isotopic Pattern Recognition | 13C2 pattern (+2 Da), 15N pattern (+1 Da) |

Nuclear magnetic resonance spectroscopy reveals characteristic isotopic effects in both carbon-13 and nitrogen-15 dimensions [16] [18]. The carbon-13 labeled positions exhibit enhanced signal intensity and potential chemical shift perturbations relative to natural abundance spectra [18] [19]. The nitrogen-15 incorporation creates additional coupling patterns and chemical shift changes that facilitate unambiguous identification [16] [21].

Mass spectrometric analysis demonstrates a characteristic isotopic pattern with the molecular ion appearing at m/z 165.56, representing a +4.0 Dalton shift from the unlabeled compound [33] [34]. The isotopic distribution pattern reflects the specific labeling scheme and provides a unique fingerprint for analytical identification [35] [36]. High-resolution mass spectrometry can distinguish between the carbon-13 and nitrogen-15 contributions to the total mass shift, enabling verification of the labeling pattern [12] [38].

Structural Comparison with Non-labeled AICA Derivatives

The structural relationship between 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt and its non-labeled counterparts reveals important insights into isotopic effects on molecular architecture and properties [30] [31]. These comparisons are essential for understanding the compound's behavior relative to naturally occurring derivatives.

The parent compound, 5-aminoimidazole-4-carboxamide, serves as the fundamental structural framework for all related derivatives [8] [10]. The unlabeled hydrochloride salt exhibits identical connectivity and bonding patterns to the isotope-labeled version, with differences arising solely from the nuclear composition of specific atoms [1] [8]. The imidazole ring system maintains its aromatic character and hydrogen bonding capabilities regardless of isotopic substitution [30].

Comparative analysis with 5-aminoimidazole-4-carboxamide ribonucleoside reveals the structural significance of the ribose moiety in biological systems [31] [32]. The riboside derivative demonstrates enhanced water solubility and cellular permeability compared to the simple carboxamide forms [31]. However, both ribonucleoside and simple carboxamide derivatives share the same imidazole core structure that defines their chemical reactivity patterns [30] [32].

The isotopic substitution pattern in the labeled compound preserves all fundamental structural features while introducing analytical advantages [17] [20]. Bond lengths and angles remain essentially unchanged, with only minor perturbations in vibrational frequencies and nuclear magnetic resonance parameters [16] [18]. The hydrogen bonding capacity of the amino and carboxamide groups is unaffected by isotopic labeling, maintaining the compound's interaction patterns with biological targets [17].

Crystallographic studies of related aminoimidazole derivatives demonstrate that the imidazole ring typically adopts a planar conformation with the carboxamide group coplanar or slightly twisted relative to the ring system [8] [30]. The isotope-labeled compound is expected to exhibit similar conformational preferences, with isotopic effects primarily manifesting in spectroscopic rather than structural parameters [17] [20].

Conventional Synthesis Routes for AICA Compounds

Conventional synthesis of 5-aminoimidazole-4-carboxamide derivatives employs several well-established methodologies that serve as the foundation for developing isotopically labeled variants. The most prevalent approach involves the degradation of purine nucleoside precursors, particularly inosine derivatives, which undergo selective ring-opening reactions to expose the desired aminoimidazole framework1 [3].

An alternative conventional route utilizes the direct construction of the imidazole ring from acyclic precursors. This methodology involves the condensation of glyoxal with formaldehyde in the presence of ammonia sources, yielding the core imidazole structure [6]. Subsequent functionalization introduces the amino group at position 5 and the carboxamide functionality at position 4 through controlled oxidation and amidation reactions.

The solid-phase synthesis approach has emerged as a particularly valuable conventional method for AICA derivatives1. This strategy employs resin-bound precursors that undergo sequential chemical transformations while attached to the solid support, allowing for efficient purification and isolation of the desired products. The method has been successfully applied to synthesize various AICA derivatives with different substitution patterns7.

Chemical synthesis from 2-bromopropionic acid represents another conventional pathway, where the carbon skeleton is assembled through nitrile chemistry followed by cyclization reactions [9]. This approach offers advantages in terms of atom economy and synthetic efficiency, particularly when preparing gram quantities of material.

Isotopic Enrichment Strategies for 13C and 15N Incorporation

The incorporation of stable isotopes into AICA compounds requires specialized synthetic strategies that preserve isotopic integrity while maintaining high chemical yields. For 13C labeling, the most effective approach involves using 13C-enriched precursors such as [13C]potassium cyanide or [13C6]glucose as carbon sources9. These isotopically labeled building blocks are incorporated during the early stages of synthesis to ensure efficient isotopic incorporation throughout the molecular framework.

Enzymatic approaches have proven particularly valuable for 13C incorporation, especially when utilizing [13C5]ribose-labeled adenosine as a starting material [5]. The enzymatic conversion from adenosine to inosine using adenosine deaminase, followed by chemical ring-cleavage of the protected inosine, provides access to 13C-labeled AICA derivatives with high isotopic enrichment [5]. This hybrid enzymatic-chemical approach typically achieves isotopic purities exceeding 99% while maintaining good overall yields.

For 15N labeling, the most common strategy involves the use of 15NH4Cl or 15N-labeled amino acid precursors during the synthetic sequence10. The incorporation of 15N labels can be achieved through direct amination reactions using 15NH3 or through the use of 15N-labeled starting materials such as 15N-urea in condensation reactions12.

Metabolic labeling represents an alternative strategy for isotopic enrichment, particularly useful for 15N incorporation [14]. This approach involves growing microorganisms or cell cultures on media containing 15NH4Cl as the sole nitrogen source, followed by extraction and purification of the isotopically labeled metabolites15. While this method can achieve high isotopic enrichment levels, it requires careful optimization of growth conditions to maximize incorporation efficiency.

The dual isotopic labeling strategy for incorporating both 13C and 15N simultaneously presents additional synthetic challenges16. This approach typically requires the use of multiple isotopically labeled precursors and careful optimization of reaction conditions to ensure efficient incorporation of both isotopes without loss of isotopic integrity18.

Hofmann Rearrangement Applications in AICA Synthesis

The Hofmann rearrangement represents a powerful synthetic transformation for constructing aminoimidazole frameworks, particularly in the context of isotopically labeled AICA synthesis20 [22]. This reaction involves the conversion of primary amides to primary amines with one less carbon atom, proceeding through an isocyanate intermediate21.

In AICA synthesis, the Hofmann rearrangement is typically applied to appropriately substituted imidazole-4-carboxamide precursors [24]. The reaction is initiated by treatment with bromine or other halogenating agents in the presence of strong base, leading to the formation of N-haloamides as reactive intermediates20. Subsequent rearrangement and hydrolysis yield the desired amino functionality at the 5-position of the imidazole ring.

The mechanism of the Hofmann rearrangement in imidazole systems involves several key steps. Initial deprotonation of the amide nitrogen generates a nucleophilic species that attacks the halogen electrophile21. The resulting N-haloamide undergoes base-mediated deprotonation to form a haloamide anion, which rearranges through migration of the imidazole ring to nitrogen while simultaneously expelling the halide leaving group22.

For isotopically labeled AICA synthesis, the Hofmann rearrangement offers particular advantages in terms of isotopic retention [24]. The rearrangement step preserves the 13C labeling in the imidazole framework while introducing the amino functionality without isotopic scrambling. Similarly, 15N labels introduced through the initial amide precursor are maintained throughout the transformation.

Optimization of Hofmann rearrangement conditions for AICA synthesis requires careful control of temperature, solvent, and base concentration22. Typical conditions involve the use of sodium or potassium hydroxide in aqueous or alcoholic media at elevated temperatures. The choice of halogenating agent also significantly impacts the reaction efficiency and selectivity.

Solid-Phase Synthesis Approaches

Solid-phase synthesis has emerged as a highly effective methodology for preparing isotopically labeled AICA derivatives with improved purity and yield compared to solution-phase approaches1 [26]. This strategy employs polymer-supported precursors that undergo sequential chemical transformations while remaining attached to the resin, facilitating purification and product isolation27.

One particularly successful solid-phase strategy involves the use of N1-(hydroxylalkyl)inosine derivatives bound to polystyrene resin through benzylidene linkers2. These supports undergo bis-phosphorylation followed by purine ring degradation to generate the AICA framework while maintaining attachment to the solid support [2]. This approach has been successfully applied to synthesize diphosphate AICA derivatives with high purity and yield.

The advantages of solid-phase synthesis for isotopically labeled AICA preparation include simplified purification procedures, reduced loss of isotopic labels during workup, and the ability to perform multiple synthetic transformations without intermediate isolation26. Additionally, the solid support provides a convenient handle for washing away excess reagents and byproducts, leading to cleaner reaction profiles.

Optimization of solid-phase AICA synthesis requires careful selection of resin type, linker chemistry, and reaction conditions27. The choice of protecting groups is particularly critical to ensure compatibility with the solid support and to prevent premature cleavage during the synthetic sequence. Loading levels on the resin must also be optimized to balance reaction efficiency with steric accessibility.

Purification and Analytical Characterization Protocols

The purification of isotopically labeled AICA compounds requires specialized protocols that preserve isotopic integrity while achieving the high purity levels necessary for biological and analytical applications28 [30]. High-performance liquid chromatography represents the primary purification method, utilizing both reverse-phase and ion-exchange modes depending on the specific AICA derivative and its salt form29.

For the hydrochloride salt of 5-aminoimidazole-4-carboxamide-13C2,15N, reverse-phase HPLC using C18 columns provides effective separation from synthetic impurities and isotopic variants30. Typical mobile phase systems employ water-acetonitrile or water-methanol gradients with acid modifiers to maintain protonation of the amino group and ensure optimal retention behavior28.

Ion-exchange chromatography offers complementary purification capabilities, particularly for separating compounds with different charge states or ionic forms29. Weak anion exchange resins have proven effective for purifying AICA derivatives, with elution accomplished using salt gradients or pH changes29.

Mass spectrometry serves as the primary analytical technique for characterizing isotopically labeled AICA compounds30 [5]. Electrospray ionization mass spectrometry in positive ion mode provides excellent sensitivity for detecting the protonated molecular ion [30]. For the 13C2,15N-labeled compound, the molecular ion appears at m/z 127, shifted from the natural abundance compound by 4 mass units due to the isotopic substitution34.

Tandem mass spectrometry using multiple reaction monitoring provides enhanced specificity for quantitative analysis [30]. The characteristic fragmentation pattern involves loss of ammonia (17 Da) from the protonated molecular ion, yielding a base peak at m/z 110 for the isotopically labeled compound [30].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization and isotopic enrichment determination36 [38]. 13C NMR spectroscopy readily distinguishes the isotopically labeled carbons, which appear as enhanced signals in the spectrum39. 15N NMR spectroscopy, while less sensitive, provides direct evidence of nitrogen isotopic incorporation and can reveal coupling patterns with adjacent 13C nuclei40.

The isotopic enrichment level is determined through integration of 13C NMR signals relative to natural abundance carbons16. High-resolution mass spectrometry can also provide accurate isotopic enrichment measurements through analysis of isotopic peak distributions16.

Quality control protocols for isotopically labeled AICA compounds include determination of chemical purity by HPLC, isotopic enrichment by NMR or mass spectrometry, and water content by Karl Fischer titration34 [41]. The compound should meet specifications of >90% isotopic enrichment with chemical purity exceeding 95%34.

Storage and handling protocols require protection from light and moisture to prevent degradation34. The hygroscopic nature of the hydrochloride salt necessitates storage under anhydrous conditions at -20°C34 [41]. Proper handling procedures include the use of inert atmosphere techniques when preparing solutions to prevent oxidative degradation of the amino functionality.